1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole
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Overview
Description
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a butyl group, a chloromethyl group, and a methanesulfonyl group attached to an imidazole ring. Its molecular formula is C9H15ClN2O2S.
Preparation Methods
The synthesis of 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the alkylation of an imidazole derivative with a butyl halide, followed by chloromethylation and subsequent sulfonylation. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimized reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the imidazole ring or the sulfonyl group.
Hydrolysis: The methanesulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole can be compared with similar compounds such as:
1-Butyl-5-(chloromethyl)-1H-tetrazole: This compound has a tetrazole ring instead of an imidazole ring, which can influence its reactivity and biological activity.
5-Chloromethyl-1H-tetrazole: Lacks the butyl and methanesulfonyl groups, resulting in different chemical properties and applications.
1-Butyl-2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole: Contains a benzodiazole ring and a morpholine sulfonyl group, offering distinct biological activities.
Properties
IUPAC Name |
1-butyl-5-(chloromethyl)-2-methylsulfonylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2S/c1-3-4-5-12-8(6-10)7-11-9(12)15(2,13)14/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFYAGZOHYJUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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